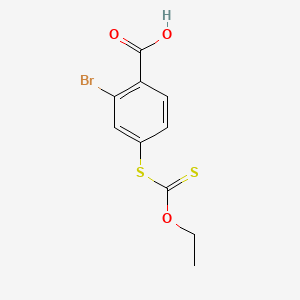![molecular formula C7H12N2O B562553 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) CAS No. 103794-07-6](/img/new.no-structure.jpg)
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C7H12N2O. It is a bicyclic amide that features a nitrogen atom within a bicyclo[2.1.1]hexane framework.
Preparation Methods
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy to overcome the challenging direct single electron reduction of azabicyclo[1.1.0]butanes. The reaction conditions include the use of photoredox catalysis and acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Chemical Reactions Analysis
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound’s unique structural properties make it useful in the design of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres of para-substituted benzene rings in drug analogues.
Cubanes: Known for their rigid structure, cubanes are also used as bioisosteres in medicinal chemistry.
Oxabicyclo[2.1.1]hexanes: These compounds have shown potential as bioisosteres of ortho- and meta-substituted benzenes.
The uniqueness of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogues.
Properties
CAS No. |
103794-07-6 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.186 |
IUPAC Name |
N-methyl-3-azabicyclo[2.1.1]hexane-4-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
CAEYKUWQWDRDAX-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC(C1)CN2 |
Synonyms |
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


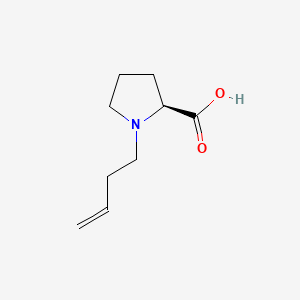
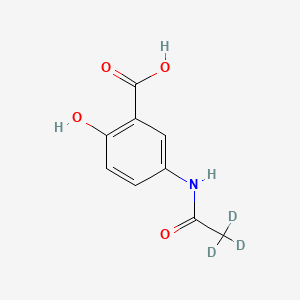
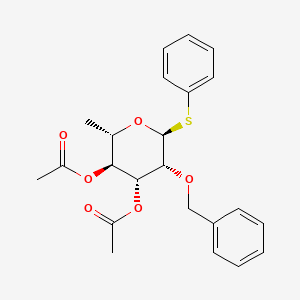
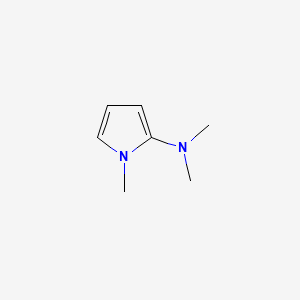
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)

![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)
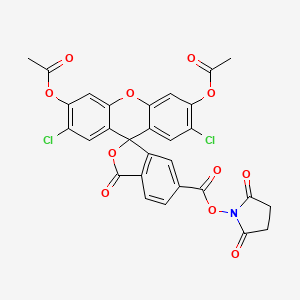
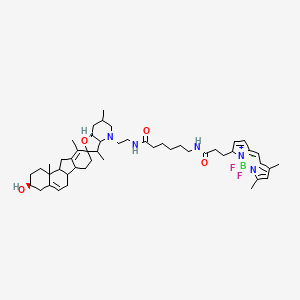
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
